Cambridge id 6887952

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

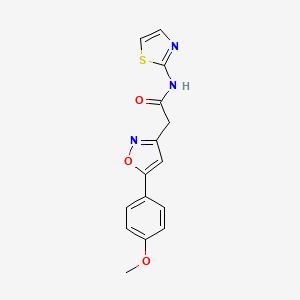

Cambridge id 6887952 is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a potent and selective agonist of the G protein-coupled receptor GPR119, which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. The activation of GPR119 by Cambridge id 6887952 has been shown to stimulate insulin secretion, promote glucose-dependent incretin hormone release, and improve glucose tolerance in animal models.

Scientific Research Applications

Technological Advances for In Vivo Gene Therapy and Other Topics

The advancement in in vivo gene therapy is a significant area of interest within the scientific community, with conferences and meetings being pivotal for sharing insights and progress. For example, a gathering organized by the Cambridge Healthtech Institute focused on this topic, highlighting the importance of collaborative efforts in pushing the boundaries of gene therapy technologies. Similarly, meetings on apoptosis, glycotechnology, and the American Thoracic Society International Conference are crucial for fostering innovation and research collaboration across various scientific domains.

Microarray and Microfluidic Technologies for High-Throughput Analysis

Microarray and microfluidic technologies have revolutionized high-throughput analysis and drug discovery, offering new ways to explore biological and chemical phenomena. These technologies enable the rapid analysis of vast arrays of biological markers, facilitating advancements in personalized medicine and the efficient screening of potential therapeutic compounds. The integration of these technologies into the research workflow significantly enhances our ability to understand complex biological systems and accelerates the development of new treatments.

Strategic Planning in Medical Education

The 1999 Cambridge Conference highlighted the importance of enhancing the learning environment for students in clinical settings. This event underscored the need for academic medical educators to adapt to changes in health care delivery and medical education. By focusing on clinical teaching and learning, the conference aimed to improve the educational experiences of medical students, ensuring they are well-prepared to meet the challenges of contemporary health care environments.

Housing Market Spillovers from the End of Rent Control

Research on the end of rent control in Cambridge, Massachusetts, provides an example of how economic and housing policy changes can have significant impacts on local communities. This study demonstrated how the elimination of rent controls led to substantial price appreciation in residential properties, highlighting the complex interplay between housing policies and market dynamics. Such insights are vital for understanding the broader implications of policy decisions on urban development and the welfare of local populations.

The Internet of Things in the Laboratory

The application of the Internet of Things (IoT) technology in research laboratories exemplifies the integration of digital innovations into scientific research. IoT-enabled devices allow for remote monitoring and management of laboratory equipment, enhancing efficiency and reliability. This technological advancement underscores the potential for digital tools to transform traditional laboratory practices, enabling researchers to conduct experiments and analyze data with unprecedented flexibility and precision.

- Technological Advances for Gene Therapy and Conferences : (Julie Gribben, 2005)

- Microarray and Microfluidic Technologies : (A. Khademhosseini, 2005)

- Strategic Planning in Medical Education : (J. Gordon et al., 2000)

- Housing Market Spillovers : (David Autor et al., 2014)

- The Internet of Things in the Lab : (J. Perkel, 2017)

Mechanism of Action

Target of Action

The primary target of the compound identified by Cambridge ID 6887952 is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein that transports monoamines—specifically neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles . Inhibiting VMAT2 reduces dopamine storage and release .

Mode of Action

The compound acts as an inhibitor of VMAT2 . By inhibiting VMAT2, it reduces the storage and release of dopamine . This action curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia .

Biochemical Pathways

The inhibition of VMAT2 affects the dopamine neurotransmission pathway . By reducing dopamine release, the compound weakens the “go” signals and strengthens the “stop” signals in the motor striatum . This results in robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .

Pharmacokinetics

The compound’s impact on bioavailability would be related to its ability to cross the blood-brain barrier and reach the site of action, the vmat2 in the brain .

Result of Action

The result of the compound’s action is a reduction in the symptoms of tardive dyskinesia . By inhibiting VMAT2 and thereby reducing dopamine release, the compound decreases the overstimulation of D2 dopamine receptors. This leads to a decrease in the abnormal involuntary movements characteristic of tardive dyskinesia .

properties

IUPAC Name |

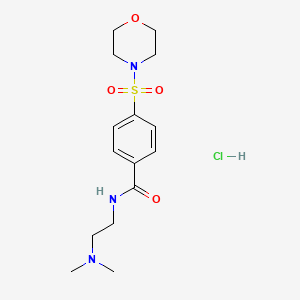

N-[2-(dimethylamino)ethyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S.ClH/c1-17(2)8-7-16-15(19)13-3-5-14(6-4-13)23(20,21)18-9-11-22-12-10-18;/h3-6H,7-12H2,1-2H3,(H,16,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDZLAFRZUOFKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2929088.png)

![N-(cyanomethyl)-3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}-N-propylpropanamide](/img/structure/B2929091.png)

![Methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2929096.png)

![[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2929097.png)

![1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2929106.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2929108.png)